molecular formula C8H6F3NO4 B6591159 (2-Nitro-5-(trifluoromethoxy)phenyl)methanol CAS No. 1290618-00-6

(2-Nitro-5-(trifluoromethoxy)phenyl)methanol

Cat. No. B6591159
M. Wt: 237.13 g/mol
InChI Key: ZVLFSLMOVBCJON-UHFFFAOYSA-N
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Description

“(2-Nitro-5-(trifluoromethoxy)phenyl)methanol” is an organic compound with the linear formula C8H6F3NO4 . It is a fluorinated building block .


Molecular Structure Analysis

The molecular structure of “(2-Nitro-5-(trifluoromethoxy)phenyl)methanol” consists of a phenyl ring substituted with a nitro group, a trifluoromethoxy group, and a methanol group . The molecular weight is 237.13 .


Physical And Chemical Properties Analysis

“(2-Nitro-5-(trifluoromethoxy)phenyl)methanol” has a molecular weight of 237.13 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.45, indicating its lipophilicity . It is soluble, with a solubility of 1.36 mg/ml .

Scientific Research Applications

Metal-Free Reduction of Nitro Aromatic Compounds

  • Reduction Agent: Compounds similar to (2-Nitro-5-(trifluoromethoxy)phenyl)methanol, like (2-pyridyl)phenyl methanol, have been used in the metal-free reduction of nitro aromatic and heteroaromatic compounds, a process crucial for synthesizing β-amino esters. This demonstrates the potential of related compounds in facilitating environmentally friendly chemical reactions (Giomi, Alfini, & Brandi, 2011).

Electrochemical and Electrical Properties

  • Electrochemical Studies: Novel compounds, including derivatives of phenyl methanol, have been explored for their electrochemical and electrical properties. For example, studies on cofacial bismetallophthalocyanines have provided insights into the formation of various mixed-valent oxidation and reduction species (Özer et al., 2007).

Chemosensor Development

  • Sensitive Detection of Ions: Compounds like 2-[(Z)-(5-phenyl-1,3,4-thiadiazol-2-ylimino)methyl]-6-methoxy-4-nitrophenol have been developed as chemosensors for detecting ions such as Al3+. These chemosensors demonstrate rapid responses and high sensitivity, underlining the potential of related compounds in environmental and analytical chemistry (Manna, Chowdhury, & Patra, 2020).

Organocatalysis

  • Catalysis in Organic Reactions: Certain phenyl methanol derivatives have been used as organocatalysts in reactions like transesterification, showcasing the versatility of these compounds in facilitating various chemical transformations (Ishihara, Niwa, & Kosugi, 2008).

Safety And Hazards

“(2-Nitro-5-(trifluoromethoxy)phenyl)methanol” is classified as a warning signal word . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

[2-nitro-5-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c9-8(10,11)16-6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLFSLMOVBCJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-5-(trifluoromethoxy)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org

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